molecular formula C14H10ClF3S B6312956 4-(2-Chloro-1,1,2-trifluoroethoxythio)biphenyl CAS No. 1357624-39-5

4-(2-Chloro-1,1,2-trifluoroethoxythio)biphenyl

Cat. No.: B6312956
CAS No.: 1357624-39-5
M. Wt: 302.7 g/mol
InChI Key: YEIKKWUESSVRNV-UHFFFAOYSA-N
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Description

4-(2-Chloro-1,1,2-trifluoroethoxythio)biphenyl is a chemical compound known for its unique structure and potential applications in various fields of research. It consists of a biphenyl core with a 2-chloro-1,1,2-trifluoroethoxythio substituent, which imparts distinct chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloro-1,1,2-trifluoroethoxythio)biphenyl typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The specific methods and conditions used can vary depending on the manufacturer and the intended application of the compound.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thioether group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of a polar aprotic solvent and a base to facilitate the substitution.

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used to oxidize the sulfur atom, converting the thioether to a sulfoxide or sulfone.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the sulfur atom, potentially forming a thiol derivative.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted biphenyl derivatives can be formed.

    Oxidation Products: Sulfoxides and sulfones are common oxidation products.

    Reduction Products: Thiol derivatives can be formed through reduction reactions.

Scientific Research Applications

4-(2-Chloro-1,1,2-trifluoroethoxythio)biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Chloro-1,1,2-trifluoroethoxythio)biphenyl involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique substituents allow it to form specific interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 4-(2-Chloro-1,1,2-trifluoroethoxythio)biphenyl is unique due to the presence of the thioether group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific interactions with sulfur-containing functional groups are desired.

Properties

IUPAC Name

1-(2-chloro-1,1,2-trifluoroethyl)sulfanyl-4-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3S/c15-13(16)14(17,18)19-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEIKKWUESSVRNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)SC(C(F)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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